

An In-depth Technical Guide to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 7-hydroxybenzo[d]
[1,3]dioxole-5-carboxylate

Cat. No.: B123838

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a chemical compound belonging to the benzodioxole family. This guide provides a comprehensive overview of its known synonyms, chemical properties, and detailed experimental protocols for its synthesis. While specific biological activities and associated signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will touch upon the known biological significance of the broader benzodioxole class of compounds to provide a context for its potential relevance in drug discovery and development.

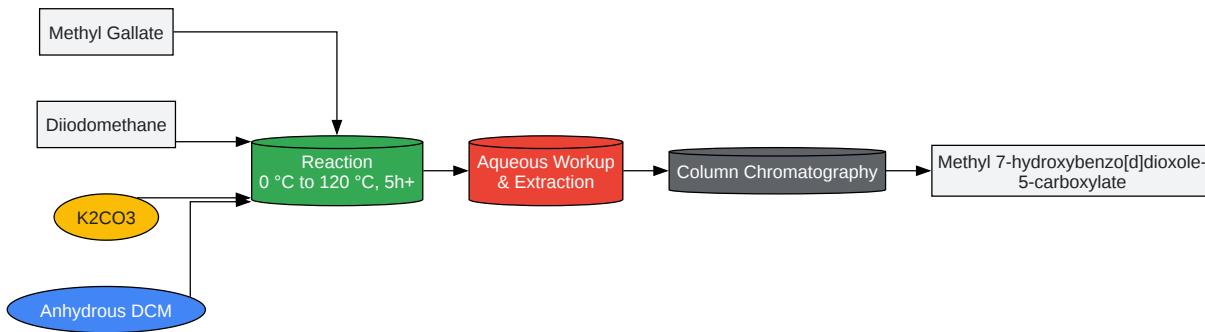
Chemical Identity and Synonyms

The compound is systematically named Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate. It is also known by several other names, which are crucial for comprehensive literature and database searches.

Synonym	Reference
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate	Core Name
Methyl 3,4-Methylenedioxy-5-hydroxybenzoate	[1]
7-Hydroxy-1,3-benzodioxole-5-carboxylic Acid	[1]
Methyl Ester	
CAS Number	116119-01-8

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is presented below. It is important to note that while some data are available, experimental values for properties like melting and boiling points are not consistently reported.


Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₅	[2]
Molecular Weight	196.16 g/mol	[2]
Exact Mass	196.03717 g/mol	[2]
Appearance	White Solid	[1]
Solubility	Soluble in CDCl ₃ , DCM, Ethanol, Ethyl Acetate	[1]
LogP	0.90750	[2]
Polar Surface Area (PSA)	64.99 Å ²	[2]

Experimental Protocols: Synthesis

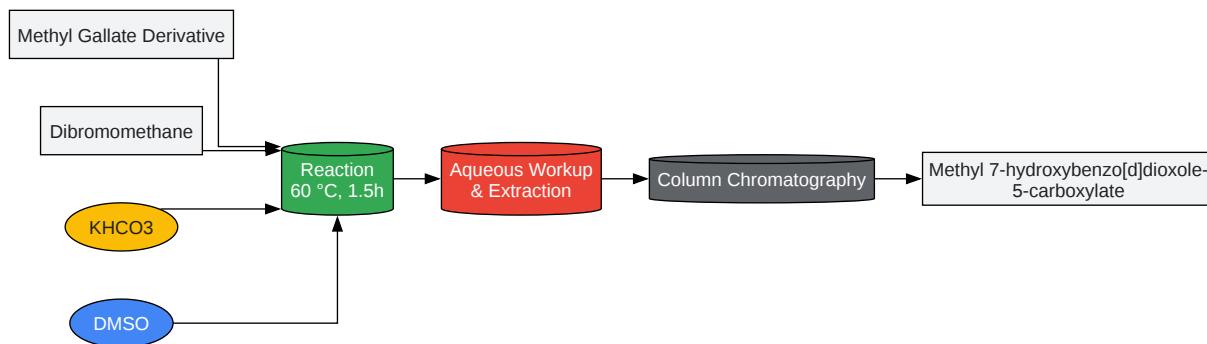
The synthesis of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate typically involves the reaction of methyl gallate with a methylenating agent. Two common procedures are detailed below.

Synthesis from Methyl Gallate and Diiodomethane

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound from methyl gallate and diiodomethane.


Methodology:

- Reaction Setup: Dissolve methyl gallate (6 g, 29.7 mmol) and potassium carbonate (4.002 g, 29 mmol) in anhydrous dichloromethane (DCM).[3]
- Addition of Reagent: Under a nitrogen atmosphere at room temperature, add diiodomethane (2.8 mL, 34.8 mmol).[3]
- Reaction Conditions: Stir the reaction mixture at 0 °C for 5 hours, then warm it to 120 °C and continue the reaction until completion.[3]
- Work-up: Pour the cooled reaction mixture into cold water (500 mL) and extract with ethyl acetate.[3]
- Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column

chromatography using 15% ethyl acetate/hexane as the eluent to yield the final product as a white amorphous powder (3.6 g, 58% yield).[3]

Synthesis from Methyl Gallate and Dibromomethane

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Alternative synthesis route using dibromomethane.

Methodology:

- Reaction Setup: To a solution of a methyl gallate derivative (1 g, 5.43 mmol) in dimethyl sulfoxide (DMSO) (25 ml), add potassium hydrogen carbonate (KHCO₃) (0.54 g, 5.43 mmol). [3]
- Addition of Reagent: Add dibromomethane (0.4 ml) to the mixture.[3]
- Reaction Conditions: Heat the mixture at 60 °C for 1.5 hours under a nitrogen atmosphere. [3]
- Work-up: Cool the reaction and pour it into water (50 ml). Extract the mixture with ether.[3]

- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate to yield a crude oil. Further purify by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to obtain the product as a white solid (580 mg, 55% yield).[3]

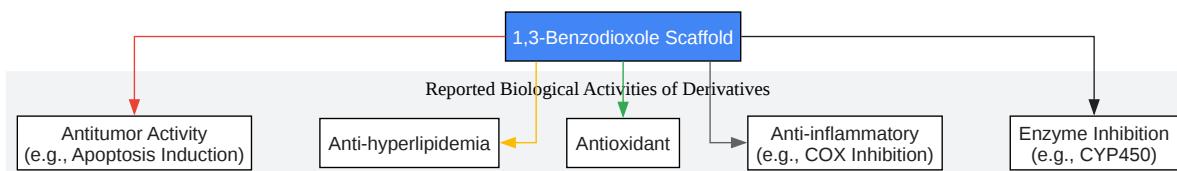
Spectral Data

While a complete set of publicly available, high-resolution spectra specifically for Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is limited, typical spectral features for related benzodioxole structures can be inferred.

- ^1H NMR: Protons on the aromatic ring, the methyl ester group, and the methylene dioxy bridge would show characteristic chemical shifts. A singlet for the $\text{O}-\text{CH}_2-\text{O}$ group is typically observed around 6.0 ppm.
- ^{13}C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbon of the methylene dioxy bridge.
- IR Spectroscopy: Key vibrational bands would include those for the O-H stretch (often broad), C=O stretch of the ester, and C-O stretches associated with the ester and the dioxole ring.
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected, along with fragmentation patterns characteristic of the benzodioxole and methyl ester moieties.

Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and associated signaling pathways of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is scarce in the current scientific literature. However, the 1,3-benzodioxole scaffold is a common motif in a variety of biologically active molecules, both natural and synthetic.


Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of pharmacological effects, including:

- Antitumor Activity: Some benzodioxole derivatives have been shown to possess anti-proliferative properties and induce apoptosis in cancer cell lines.[4][5] They have been

investigated as potential candidates for the treatment of leukemia and other tumors.[4]

- Anti-hyperlipidemia Effects: Certain derivatives have demonstrated the ability to reduce plasma lipid levels and improve liver function in animal models.[4]
- Antioxidant and Anti-inflammatory Activity: The benzodioxole ring is present in natural compounds with known antioxidant properties.[4] Some synthetic derivatives have also been evaluated for their anti-inflammatory effects, with some showing selective inhibition of COX-2.[6]
- Enzyme Inhibition: The methylene dioxy group is known to inhibit certain cytochrome P450 enzymes, which can affect drug metabolism.[4]

Given these activities within the broader class of benzodioxole compounds, it is plausible that Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate could be a subject of interest in screening programs for various therapeutic areas. However, without direct experimental data, its specific biological profile remains to be elucidated.

[Click to download full resolution via product page](#)

Caption: Potential biological activities based on the 1,3-benzodioxole scaffold.

Conclusion

Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is a readily synthesizable compound within the versatile benzodioxole family. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and established synthesis protocols. While direct biological data for this specific molecule is limited, the known pharmacological activities of

related benzodioxole derivatives suggest that it could be a valuable building block or lead compound for further investigation in drug discovery. Future research is warranted to explore its potential therapeutic applications and to elucidate its specific interactions with biological targets and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CAS#:116119-01-8 | methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | Chemsric [chemsrc.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123838#synonyms-for-methyl-7-hydroxybenzo-d-dioxole-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com